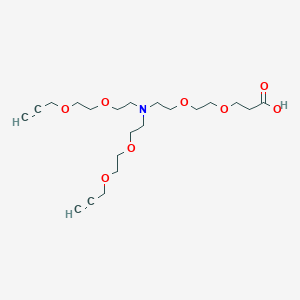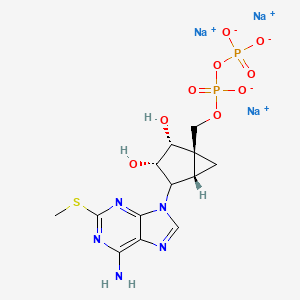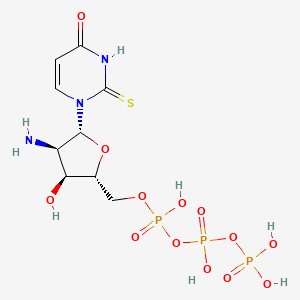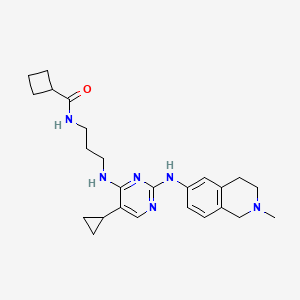
N-(Acid-PEG2)-N-bis(PEG2-propargyl)
Overview
Description
N-(Acid-PEG2)-N-bis(PEG2-propargyl) is a branched alkyne PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.
Scientific Research Applications
Enzyme Modification and Peptide Synthesis
N-(Acid-PEG2)-N-bis(PEG2-propargyl) and similar compounds have been used for enzyme modification to enhance enzymatic activity in non-aqueous environments. For example, enzymes like papain and chymotrypsin, modified with polyethylene glycol derivatives such as 2,4-bis(O-methoxypolyethylene glycol)-6-chloro-s-triazine (activated PEG2), have been found to catalyze peptide bond formation efficiently in benzene, a non-polar solvent. This modification extends the applications of these enzymes in organic synthesis and peptide synthesis, which is otherwise limited in aqueous environments (Lee et al., 1988), (Matsushima et al., 1984).
Protein Modification
PEG2 derivatives have been utilized for the modification of proteins, enhancing their stability and functionality. For example, PEG2 derivatives with an activated ester as the functional group have been shown to be useful for the divalent modification of proteins. This kind of modification can enhance the solubility, stability, and possibly the therapeutic efficacy of proteins in biomedical applications (Yamasaki et al., 1998).
Biomedical Applications
PEG2-modified compounds have found significant applications in the biomedical field, especially in drug delivery and biosensing. For example, poly(ethylene glycol)-silk fibroin conjugates (PEG2-SF) have been developed, showing altered surface hydrophilicity and cell attachment properties, which are crucial for biomedical materials and tissue engineering (Gotoh et al., 1997). Also, biosensing applications have been explored using chemically modified antibodies in organic solvents for detecting substances like herbicides, demonstrating the versatility of these PEG2-modified compounds in analytical chemistry (Sasaki et al., 1997).
Nanotechnology and Material Science
In the field of nanotechnology and materials science, PEG2 derivatives have been employed for the stabilization of nanoparticles and the synthesis of novel polymeric materials. For instance, multidentate poly(ethylene glycol) ligands with PEG2 segments have been used to provide colloidal stability to semiconductor quantum dots and gold nanoparticles under extreme conditions, which is pivotal for their application in bio-related studies (Stewart et al., 2010).
properties
IUPAC Name |
3-[2-[2-[bis[2-(2-prop-2-ynoxyethoxy)ethyl]amino]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO8/c1-3-9-25-15-18-28-12-6-22(7-13-29-19-16-26-10-4-2)8-14-30-20-17-27-11-5-21(23)24/h1-2H,5-20H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZDIWKKKCXHEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCN(CCOCCOCCC(=O)O)CCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Acid-PEG2)-N-bis(PEG2-propargyl) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclopropyl-4-{8-[(2-methylpropyl)amino]imidazo[1,2-a]pyrazin-3-yl}benzamide](/img/structure/B609312.png)

![4-{1-[2-Chloro-6-(Trifluoromethyl)benzoyl]-1h-Indazol-3-Yl}benzoic Acid](/img/structure/B609316.png)



![N-(3-(3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl)acetamide](/img/structure/B609328.png)
